1-BOC-3-Aminopiperidine

Description

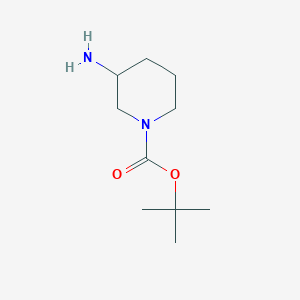

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXKEBCONUWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184637-48-7, 144243-24-3 | |

| Record name | 1-Boc-3-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BOC-3-Aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1-BOC-3-Aminopiperidine in Modern Drug Discovery

An In-Depth Technical Guide to 1-BOC-3-Aminopiperidine: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Among the vast array of piperidine derivatives, this compound has emerged as a cornerstone chiral building block, particularly its enantiopure forms, (R)- and (S)-1-BOC-3-aminopiperidine.[2] Its strategic value lies in the trifecta of its structural features: a versatile piperidine core, a stereocenter at the C3 position that allows for precise three-dimensional tailoring of drug candidates, and an orthogonally protected diamine system. The tert-butoxycarbonyl (BOC) group on the ring nitrogen enhances solubility in organic solvents and deactivates the ring nitrogen from unwanted side reactions, while the primary amine at C3 remains poised for a wide array of chemical transformations.

This guide provides an in-depth technical overview of the core chemical properties, validated synthesis methodologies, and critical applications of this compound, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and field-proven applications, aiming to empower users to leverage this versatile intermediate with confidence and scientific rigor.

Section 1: Molecular Structure and Stereochemistry

The fundamental identity of this compound is defined by its structure. The systematic IUPAC name is tert-butyl 3-aminopiperidine-1-carboxylate.[3] The presence of a chiral center at the C3 position gives rise to two enantiomers, (S) and (R), which often exhibit profoundly different pharmacological activities, making stereochemical control paramount in synthesis.[4]

The piperidine ring predominantly adopts a low-energy chair conformation. The bulky tert-butoxycarbonyl (BOC) group is sterically demanding and significantly influences this equilibrium. To minimize unfavorable 1,3-diaxial interactions, the 3-amino substituent strongly prefers to occupy an equatorial position. This conformational preference is a critical consideration in designing reactions, as the accessibility of the equatorial amine can dictate reaction kinetics and stereochemical outcomes.[5]

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for handling, reaction design, and quality control.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are representative and can vary slightly based on purity and whether the material is the racemate or a specific enantiomer.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [3][6] |

| Molecular Weight | 200.28 g/mol | [3][6] |

| CAS Number | 184637-48-7 (racemic) | [6] |

| 188111-79-7 ((R)-enantiomer) | [7] | |

| 625471-18-3 ((S)-enantiomer) | [2] | |

| Appearance | Colorless to pale yellow liquid or solid | [2][7] |

| Density | ~1.041 g/cm³ | [7] |

| Boiling Point | ~277 °C (Predicted) | [7] |

| Solubility | Soluble in organic solvents (DCM, Chloroform, DMSO); Immiscible in water | [2][7] |

| Optical Rotation ([α]D) | (R)-enantiomer: -28.5° (c=1 in DMF) | [7] |

| (S)-enantiomer: +32.0° to +38.0° (c=1 in DMF) | [2] |

Spectroscopic Profile: A Self-Validating System for Identity

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a primary tool for identity confirmation. In a typical spectrum (recorded in CDCl₃), the following key signals are observed: a sharp, dominant singlet at approximately 1.45 ppm , integrating to 9 protons, which corresponds to the chemically equivalent methyl groups of the tert-butyl protector; a broad singlet around 1.5 ppm (2H) from the primary amine (-NH₂) protons; and a series of complex multiplets between 1.30 and 4.00 ppm , integrating to the remaining 9 protons of the piperidine ring.[2] The complexity of the ring proton signals arises from diastereotopicity and spin-spin coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments. Key signals include those for the quaternary and methyl carbons of the BOC group (~79 ppm and ~28 ppm, respectively) and distinct signals for the five carbons of the piperidine ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is invaluable for identifying the key functional groups. The spectrum will exhibit characteristic absorption bands: a strong C=O stretching vibration around 1680-1700 cm⁻¹ for the carbamate of the BOC group; N-H stretching bands (typically a doublet for a primary amine) in the region of 3300-3400 cm⁻¹ ; and C-H stretching vibrations for the alkyl groups around 2850-2975 cm⁻¹ .[2][3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]+ or, more commonly, the protonated molecule [M+H]+, will be observed at m/z 201.29. A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) from the BOC group, leading to a prominent fragment.

Section 3: Synthesis Methodologies: Building the Chiral Core

The synthesis of enantiomerically pure this compound is a critical challenge addressed by both classical organic chemistry and modern biocatalysis. The choice of method is dictated by factors such as scale, cost, and the required enantiomeric purity.

Chemical Synthesis via Hofmann Rearrangement

A robust chemical route involves the Hofmann rearrangement of an N-protected piperidine-3-carboxamide. This method establishes the C3-amine from a carboxylic acid derivative.

-

Reaction Setup: In a reaction vessel suitable for cooling, dissolve (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide (1 equivalent) in an appropriate solvent like methanol.

-

Reagent Preparation: In a separate vessel, prepare a fresh solution of sodium hypochlorite (NaOCl, ~1.1 equivalents) and sodium hydroxide (NaOH, ~2-4 equivalents) in water, maintaining the temperature below 10 °C.

-

Hofmann Rearrangement: Slowly add the cold basic NaOCl solution to the carboxamide solution, ensuring the reaction temperature is maintained between 15-25 °C. The causality here is critical: the reaction is exothermic, and careful temperature control prevents side reactions and degradation.

-

Reaction Monitoring: Stir the mixture for 12-16 hours. The progress is monitored by TLC or HPLC until the starting carboxamide is fully consumed.

-

Work-up and Isolation: Upon completion, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or toluene). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product, typically a yellow oil, can be purified by column chromatography on silica gel to yield the final product with high chemical purity.

Biocatalytic Synthesis via Asymmetric Amination

Modern pharmaceutical synthesis increasingly relies on biocatalysis for superior enantioselectivity and milder, more sustainable reaction conditions. The use of ω-transaminases (ω-TAs) to convert a prochiral ketone into a chiral amine is a state-of-the-art approach.[8] The reaction follows a "ping-pong bi-bi" mechanism where the enzyme's pyridoxal 5'-phosphate (PLP) cofactor mediates the amine transfer.[9][10]

-

Buffer & Reagent Preparation: Prepare a triethanolamine buffer (e.g., 100 mM, pH 7.5). To this buffer, add the amine donor (e.g., isopropylamine, ~1.1 M) and the PLP cofactor (e.g., 1.4 mM). The high concentration of the amine donor is a key causal factor, serving to drive the reaction equilibrium towards product formation.

-

Enzyme Addition: Add the immobilized ω-transaminase (e.g., ATA-025-IMB, 200 mg) to the buffer mixture. Immobilization is crucial for industrial application as it allows for easy separation and reuse of the expensive biocatalyst.

-

Substrate Addition: In a separate flask, dissolve the prochiral substrate, 1-BOC-3-piperidone (1 equivalent, e.g., 0.26 mmol), in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 750 µL). Pre-heat this solution to the reaction temperature (e.g., 35 °C).

-

Reaction Execution: Add the substrate solution to the enzyme-buffer mixture. Stir vigorously (e.g., 550 rpm) at the optimal temperature (e.g., 35 °C) for 24 hours.

-

Work-up: Upon completion (monitored by HPLC), filter off the immobilized enzyme. The biocatalyst can be washed and stored for reuse. Adjust the pH of the aqueous filtrate to >12 with a strong base (e.g., KOH) and extract the product with dichloromethane.

-

Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched this compound, often with an enantiomeric excess (e.e.) >99%.

Section 4: Chemical Reactivity and Key Applications

The primary utility of this compound is as a nucleophile in reactions such as amide bond formation, alkylations, and reductive aminations. Its most prominent application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral medications for type 2 diabetes.[7]

Application Example: Synthesis of Alogliptin

(R)-1-BOC-3-aminopiperidine is a key intermediate for the blockbuster drug Alogliptin. The synthesis involves the nucleophilic aromatic substitution (SₙAr) of the chlorine atom on a pyrimidinedione core by the primary amine of 3-aminopiperidine.[11][12]

-

Deprotection (Implicit Step): The BOC group must first be removed from (R)-1-BOC-3-aminopiperidine, typically under acidic conditions (e.g., HCl in ethanol or TFA in DCM), to liberate the free (R)-3-aminopiperidine, which is often used as its dihydrochloride salt.

-

Reaction Setup: Suspend the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1 equivalent), and (R)-3-aminopiperidine dihydrochloride (~1.1 equivalents) in a solvent system such as aqueous isopropanol.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, >2 equivalents), to neutralize the hydrochloride salt and facilitate the nucleophilic attack. The choice of an inorganic base is crucial for process safety and ease of removal.

-

Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and maintain for several hours. Monitor the reaction by HPLC.

-

Isolation: After cooling, the inorganic salts are removed by filtration. The filtrate containing the Alogliptin free base is then concentrated. The final active pharmaceutical ingredient (API) is typically formed as a benzoate salt by treating the free base with benzoic acid in ethanol.[12]

Section 5: Quality Control and Impurity Profiling

For any starting material in pharmaceutical development, purity is paramount. A self-validating quality control system ensures the reliability and reproducibility of synthetic outcomes.

-

Enantiomeric Purity: The most critical impurity is the undesired enantiomer.[4][13] Its presence can lead to reduced efficacy or off-target side effects in the final API. Enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Rationale: Since the aminopiperidine core lacks a strong UV chromophore, a pre-column derivatization step is employed. This involves reacting the amine with an agent like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride to attach a UV-active group, dramatically improving detection sensitivity.

-

Derivatization: Dissolve the this compound sample in an aprotic solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) followed by the derivatizing agent (e.g., PTSC) at 0 °C. Quench the reaction after completion.

-

Chromatographic Conditions:

-

Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. The e.e. is calculated from the relative peak areas. A robust method will show a resolution factor (Rs) of greater than 2.0 between the enantiomer peaks.

-

Other Impurities:

-

Di-Boc Protected Byproduct: Can form during synthesis if the primary amine reacts with a second molecule of Boc-anhydride.[15]

-

Residual Solvents: Volatile organic compounds from the manufacturing process are quantified by Gas Chromatography with a headspace sampler (GC-HS).[13]

-

Chemical Purity (Assay): The absolute purity is best determined by Quantitative NMR (qNMR), which measures the analyte against a certified internal standard.[13]

-

Section 6: Safety and Handling

This compound is considered hazardous. Adherence to safety protocols is mandatory.

-

Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The material can be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool for the creation of complex, stereochemically defined pharmaceutical agents. Its well-defined structural and chemical properties, coupled with increasingly efficient and selective synthetic routes, solidify its role as a high-value building block in drug discovery. A comprehensive understanding of its synthesis, reactivity, and analytical control, as detailed in this guide, is fundamental to its successful and reliable application in the laboratory and beyond.

References

-

Taylor & Francis Online. (n.d.). Metabolically driven equilibrium shift of asymmetric amination of ketones by ω-transaminase using alanine as an amino donor. [Link]

-

National Center for Biotechnology Information (NCBI). (2024). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. [Link]

-

ResearchGate. (2015). Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones. [Link]

-

Yonsei University. (2015). Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones. [Link]

-

Princeton University, Macmillan Group. (n.d.). Supplementary Information. [Link]

-

MDPI. (n.d.). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

-

Bulgarian Chemical Communications. (n.d.). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. [Link]

-

National Center for Biotechnology Information (NCBI). (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

National Center for Biotechnology Information (NCBI). (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]

-

ResearchGate. (n.d.). Conformational equilibrium of the 1-Boc-3-fluoro-4-oxopiperidine (1). [Link]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 9. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of (S)-1-Boc-3-aminopiperidine

Introduction: The Strategic Importance of a Chiral Building Block

(S)-1-Boc-3-aminopiperidine, a chiral piperidine derivative, stands as a cornerstone in modern medicinal chemistry. Its value is not merely in its structure, but in the strategic advantages it confers upon the drug development process. The presence of a stereocenter at the C3 position, locked in the (S)-configuration, and the judicious use of the tert-butoxycarbonyl (Boc) protecting group, make it an invaluable synthon for creating complex, biologically active molecules with high stereochemical fidelity.[1][2] This guide offers a comprehensive examination of its core physical properties, the analytical methodologies for their verification, and the causal links between these characteristics and its successful application in pharmaceutical research and development. For scientists and professionals in drug discovery, a thorough understanding of this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3]

Core Physicochemical Properties: A Quantitative Overview

The physical properties of (S)-1-Boc-3-aminopiperidine dictate its handling, reactivity, and formulation potential. These characteristics are the foundational data points for any synthetic chemist or process development scientist.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][4] |

| Molecular Weight | 200.28 g/mol | [1][4] |

| CAS Number | 625471-18-3 | [1][4] |

| Appearance | Colorless to light yellow oil or solid | [1][4] |

| Density | ~1.01 - 1.041 g/cm³ | [1] |

| Boiling Point | ~277 - 284 °C | [1] |

| Optical Rotation | [α]D²⁰ = +32.0° to +38.0° (c=1 in DMF or c=5% in MeOH) | [1][4] |

| pKa | ~9-10 (for the free amine) | [1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, dimethylsulfoxide) | [1] |

The Boc Protecting Group: A Deliberate Choice for Synthetic Control

The tert-butoxycarbonyl (Boc) group is not merely a placeholder; it is a strategic tool that provides critical control during complex synthetic sequences.[5] Amines are inherently nucleophilic and basic, prone to engaging in a variety of undesired reactions.[6][7] By converting the piperidine's secondary amine into a carbamate, the Boc group effectively masks this reactivity, allowing chemists to perform modifications on other parts of the molecule with high selectivity.[6]

The genius of the Boc group lies in its stability and its selective removal. It is robust against basic hydrolysis, many nucleophiles, and catalytic hydrogenation, rendering it compatible with a wide array of reaction conditions.[8] However, it is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which liberates the free amine without disturbing other acid-sensitive functionalities that might be present in the molecule.[6][9] This acid-lability is fundamental to its role in orthogonal protection strategies, where multiple protecting groups can be removed sequentially under different, non-interfering conditions.[5]

Analytical Methodologies for Quality Assurance

The utility of (S)-1-Boc-3-aminopiperidine in drug synthesis is directly contingent on its purity. A robust analytical workflow is therefore not just a quality control measure, but a self-validating system that ensures the reliability of the starting material.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (in CDCl₃) : The proton NMR spectrum is a primary tool for identity confirmation. Expected signals include a characteristic singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. A broad singlet around 1.5 ppm arises from the two protons of the primary amine (-NH₂). The protons of the piperidine ring appear as a series of multiplets between 1.30 and 4.00 ppm.[2][10]

-

¹³C NMR : The carbon spectrum will display distinct signals for the carbons of the Boc group, the piperidine ring, and the carbon atom bonded to the amino group, confirming the carbon skeleton.[10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides evidence of key functional groups. Look for characteristic absorption peaks for the N-H stretch of the primary amine, the strong C=O stretch of the carbamate within the Boc group, and the C-H stretching of the alkyl components.[2]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will exhibit the molecular ion peak and characteristic fragmentation patterns, which can be used to further corroborate the structure.[2]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining both chemical and chiral purity.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

The presence of the undesired (R)-enantiomer is the most critical impurity, as it can lead to off-target pharmacological effects or reduced efficacy of the final API.[1][3] Direct HPLC analysis is challenging due to the compound's lack of a strong UV chromophore.[11] Therefore, a pre-column derivatization step is essential.

-

Objective : To separate and quantify the (S)- and (R)-enantiomers to determine the enantiomeric excess (ee%).

-

Derivatization : a. Dissolve a precisely weighed sample of (S)-1-Boc-3-aminopiperidine in an aprotic solvent like dichloromethane. b. Add a base (e.g., triethylamine) followed by a derivatizing agent with a strong chromophore, such as p-toluenesulfonyl chloride or benzoyl chloride, at a controlled temperature (e.g., 0 °C).[1][11] This reaction attaches a UV-active tag to the primary amine. c. Quench the reaction, extract the derivatized product, and prepare a solution of known concentration in the mobile phase.

-

Chromatographic Conditions :

-

Instrumentation : HPLC system equipped with a UV detector.

-

Column : A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H.[11][12]

-

Mobile Phase : A normal-phase eluent, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol). A small amount of an amine modifier like diethylamine (e.g., 0.1%) is often added to improve peak shape.[11][12]

-

Detection : UV detection at a wavelength appropriate for the chosen derivative (e.g., 228 nm for the p-toluenesulfonyl derivative or 254 nm for the benzoyl derivative).[3][11]

-

-

Analysis : The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers in the resulting chromatogram. Commercial sources typically provide this material with an enantiomeric purity of ≥98%.[3]

Determination of Physical Constants

Experimental Protocol: Optical Rotation

Optical rotation is a direct measure of the sample's chirality and provides a quick check of enantiomeric purity.

-

Objective : To measure the angle to which the plane of polarized light is rotated by a solution of the compound.

-

Instrumentation : A polarimeter.

-

Procedure : a. Prepare a solution of (S)-1-Boc-3-aminopiperidine of a precisely known concentration (c) in a specified solvent (e.g., DMF or Methanol).[1] b. Zero the polarimeter using a blank cell filled with the pure solvent.[13] c. Fill the sample cell of a known path length (l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.[13] d. Measure the observed rotation (α) at a specified temperature and wavelength (typically the sodium D-line, 589 nm).[14]

-

Calculation : The specific rotation [α] is calculated using the formula: [α] = α / (c × l) . This value should fall within the specified range for the high-purity compound.

Experimental Protocol: Melting Point Determination

For lots that are solid at room temperature, the melting point is a crucial indicator of purity. Impurities typically depress the melting point and broaden the melting range.

-

Objective : To determine the temperature range over which the solid compound transitions to a liquid.

-

Instrumentation : A melting point apparatus (e.g., Mel-Temp or a digital instrument).[15]

-

Procedure : a. Place a small amount of the finely powdered, dry sample into a capillary tube, and pack it to a height of 2-3 mm.[16] b. Place the capillary tube into the heating block of the apparatus. c. Heat the sample rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[16] d. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Analysis : The melting point is reported as the range T1-T2. A sharp, narrow range is indicative of high purity.

Application in Drug Discovery: A Case Study with DPP-IV Inhibitors

The physical and chemical properties of (S)-1-Boc-3-aminopiperidine are not academic; they are directly relevant to its application as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are oral medications for type 2 diabetes.[17][18] The specific (S)-stereochemistry of the 3-aminopiperidine moiety is essential for effective binding to the DPP-4 enzyme.[17] The synthetic workflow leverages the properties described herein: the Boc group allows for the coupling of the piperidine ring to a heterocyclic core, and its subsequent clean removal under acidic conditions yields the final API.[17]

Conclusion

(S)-1-Boc-3-aminopiperidine is more than a chemical reagent; it is an enabling tool for modern drug discovery. Its physical properties—from its solubility and melting point to its characteristic spectroscopic signature and optical rotation—are intertwined with its function. A rigorous, protocol-driven approach to verifying these properties is the foundation of its reliable use. For the research scientist, this understanding ensures the integrity of their synthetic endeavors and contributes to the development of novel therapeutics with precisely controlled three-dimensional architecture.

References

-

The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Melting point determination. University of Calgary. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

To determine the melting point of given organic compound. MedPharma. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Determining optical rotation. YouTube. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Specific Rotation. Chemistry Steps. [Link]

-

Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. PubChem. [Link]

-

Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

Determination of Solubility in Pharmaceuticals. Pharmaguideline. [Link]

-

How to determine the optical rotation of a molecule in solution. Quora. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. Medium. [Link]

-

Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. UNIPI. [Link]

-

Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

- CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. (S)-1-Boc-3-aminopiperidine | 625471-18-3 | Benchchem [benchchem.com]

- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 15. pennwest.edu [pennwest.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. nbinno.com [nbinno.com]

The Cornerstone of Modern Drug Discovery: A Technical Guide to 1-BOC-3-Aminopiperidine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of chiral building blocks is fundamental to the creation of effective and selective therapeutics. Among these, 1-BOC-3-aminopiperidine has emerged as a particularly valuable and versatile intermediate. Its piperidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of a chiral center at the 3-position, combined with the strategic protection of the ring nitrogen with a tert-butoxycarbonyl (BOC) group, makes it an ideal synthon for complex molecular architectures. This technical guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, analytical characterization, and its critical role in the development of leading pharmaceuticals.

Part 1: Core Chemical and Physical Properties

This compound, in its racemic and enantiomerically pure forms, is a cornerstone for introducing the 3-aminopiperidine moiety into target molecules. The BOC protecting group is crucial, rendering the secondary amine of the piperidine ring unreactive under a variety of conditions, thus allowing for selective functionalization of the primary exocyclic amine. This group can be readily removed under mild acidic conditions, a key feature for late-stage synthesis.

The fundamental properties of this compound and its enantiomers are summarized below. It is critical to note the distinct CAS numbers for the racemic mixture and the individual (R) and (S) enantiomers, as the stereochemistry is often paramount for the biological activity of the final active pharmaceutical ingredient (API).[1]

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 200.28 g/mol | [2][3] |

| CAS Number (Racemic) | 184637-48-7 | |

| CAS Number (S)-enantiomer | 625471-18-3 | [3] |

| CAS Number (R)-enantiomer | 188111-79-7 | [4] |

| Appearance | Colorless to light yellow liquid or solid | |

| Boiling Point | ~277-305 °C (predicted) | [2] |

| Density | ~1.02 g/cm³ (predicted) | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and ethanol. | [2] |

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, depending on the desired stereochemical outcome (racemic or enantiopure).

Synthesis of Racemic this compound

A common method for the preparation of racemic this compound involves the direct BOC protection of 3-aminopiperidine.

Experimental Protocol: Direct BOC Protection of 3-Aminopiperidine [5]

-

Materials:

-

3-Aminopiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethanol

-

25% aqueous sodium hydroxide

-

-

Procedure:

-

In a four-necked flask equipped with a stirrer and pH sensor, dissolve 3-aminopiperidine (1.0 eq) in ethanol.

-

Cool the mixture to 10-15 °C.

-

Slowly add di-tert-butyl dicarbonate (1.0 eq) via a dropping funnel.

-

Simultaneously, add 25% aqueous sodium hydroxide through a second dropping funnel to maintain the pH of the reaction mixture between 11 and 12.

-

After the addition is complete, continue stirring at 10-15 °C for 1 hour.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Extract the aqueous residue with an organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield racemic this compound.

-

Synthesis of Enantiopure (S)-1-BOC-3-Aminopiperidine from L-Glutamic Acid

A robust method for producing enantiomerically pure this compound utilizes a chiral pool approach, starting from the naturally occurring amino acid, L-glutamic acid. This multi-step synthesis leverages the inherent chirality of the starting material to establish the desired stereocenter.

Experimental Protocol: Multi-step Synthesis from L-Glutamic Acid

-

Esterification and BOC Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with di-tert-butyl dicarbonate to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.

-

Reduction to Diol: The diester is then reduced using a mild reducing agent like sodium borohydride in methanol to afford the corresponding chiral diol.

-

Tosylation: The primary hydroxyl groups of the diol are converted to a better leaving group by reaction with p-toluenesulfonyl chloride in the presence of a base.

-

Cyclization: The resulting ditosylate undergoes intramolecular cyclization upon reaction with a primary amine (e.g., benzylamine), which acts as a nucleophile to displace the tosylate groups, forming the piperidine ring.

-

Deprotection: If a protecting group like benzylamine is used in the cyclization step, a final deprotection step (e.g., catalytic hydrogenation) is required to yield the free primary amine of (S)-1-BOC-3-aminopiperidine.

Caption: Workflow for the synthesis of (S)-1-BOC-3-aminopiperidine.

Part 3: Applications in Pharmaceutical Synthesis

The utility of this compound is most prominently demonstrated in its application as a key intermediate in the synthesis of a range of pharmaceuticals, particularly in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][6] The specific stereochemistry of the aminopiperidine moiety is often crucial for the drug's efficacy.

Alogliptin Synthesis

Alogliptin, a potent DPP-4 inhibitor, incorporates the (R)-3-aminopiperidine scaffold. The synthesis involves the coupling of (R)-3-aminopiperidine dihydrochloride with a substituted pyrimidinedione core.[7]

Caption: Key steps in the synthesis of Alogliptin.

Linagliptin Synthesis

Linagliptin is another important DPP-4 inhibitor where (R)-1-BOC-3-aminopiperidine is a key starting material. The synthesis involves the nucleophilic substitution of a bromo-xanthine derivative with the aminopiperidine, followed by deprotection of the BOC group.[8][9]

Experimental Protocol: Synthesis of Linagliptin Intermediate [9]

-

Coupling Reaction: In a reactor, charge 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, (R)-3-Boc-aminopiperidine, potassium carbonate, and a suitable solvent like acetonitrile or DMSO.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-85 °C) and maintain for 24-48 hours, monitoring for completion.[9]

-

Work-up and Isolation: After completion, the reaction mixture is cooled, and the product, BOC-protected Linagliptin, is isolated through filtration and washing.

-

Deprotection: The BOC group is subsequently removed using an acid, such as trifluoroacetic acid, to yield Linagliptin.[6]

Other Notable Pharmaceutical Applications

The utility of this chiral building block extends beyond DPP-4 inhibitors. It is also a key intermediate in the synthesis of:

-

Trelagliptin: Another DPP-4 inhibitor.[10]

-

Tofacitinib: A Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[10]

-

Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: Investigational targets in oncology.[11]

Part 4: Analytical Characterization and Quality Control

Ensuring the purity and correct stereochemistry of this compound is critical for its use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the structure. Key signals include the characteristic singlet for the nine protons of the BOC group (around 1.4 ppm), and multiplets for the piperidine ring protons.[12][13]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the carbamate.

Purity and Enantiomeric Excess Determination

The chemical and chiral purity of this compound is paramount.

-

HPLC (High-Performance Liquid Chromatography): Reverse-phase HPLC is used to determine the chemical purity.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.), a chiral stationary phase is required to separate the (R) and (S) enantiomers. This is a critical quality control step for enantiopure batches.[14]

-

GC (Gas Chromatography): GC can be used to assess purity and identify any residual solvents from the synthesis.

Common impurities can include the undesired enantiomer, di-Boc protected piperidine, and unreacted starting materials.[14]

Part 5: Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[15]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound, in both its racemic and enantiomerically pure forms, stands as a testament to the power of well-designed chemical building blocks in modern drug discovery. Its strategic combination of a versatile piperidine scaffold, a crucial chiral center, and a robust protecting group has made it an indispensable intermediate in the synthesis of numerous life-changing medications. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical development.

References

- BenchChem. (2025). Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine.

- BenchChem. (2025). The Discovery and Synthesis of Alogliptin: A Technical Guide.

- BenchChem. (2025). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine.

- BenchChem. (2025). This compound in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes.

- Macmillan Group, Princeton University. (n.d.). Supplementary Information.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.

- The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. (n.d.).

- Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

- Google Patents. (n.d.). CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride.

- Beilstein Journals. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry.

- ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system.

- ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine.

- Chemistry & Biology Interface. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 10(5), 111-120.

- Google Patents. (n.d.). CN105906627A - Synthesis method of linagliptin intermediate.

-

European Patent Office. (2022). PROCESSES FOR THE PREPARATION OF BOC-LINAGLIPTIN - EP 3833666 B1. Retrieved from [Link]

- ResearchGate. (2015). (PDF) PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cbijournal.com [cbijournal.com]

- 9. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. (S)-3-Amino-1-N-Boc-piperidine(625471-18-3) 1H NMR [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. WO2015092739A1 - Process for preparation of alogliptin - Google Patents [patents.google.com]

Introduction: The Role of 1-BOC-3-aminopiperidine in Modern Synthesis

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-BOC-3-aminopiperidine

This compound (tert-butyl 3-aminopiperidine-1-carboxylate) is a pivotal molecular building block in contemporary drug discovery and development. Its piperidine core is a prevalent scaffold in numerous biologically active compounds, while the chiral center at the C3 position is critical for achieving stereospecific interactions with biological targets. The tert-butoxycarbonyl (BOC) protecting group offers robust stability under various conditions yet allows for facile deprotection under mild acidic protocols, enabling selective chemical transformations at the primary amine.[1] This combination of features makes it an indispensable intermediate in the synthesis of pharmaceuticals, including advanced dipeptidyl peptidase-IV (DPP-IV) inhibitors like linagliptin and alogliptin.[1]

This guide provides an in-depth analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—used to verify the structure, identity, and purity of this compound. The interpretation herein is grounded in established chemical principles and provides the causality behind the spectral features, ensuring a high degree of confidence for researchers and drug development professionals.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its utility. The following diagram illustrates its atomic connectivity and key functional groups.

Caption: Structure of this compound (C₁₀H₂₀N₂O₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive analytical technique for the structural elucidation of this compound in solution. It provides unambiguous evidence of the successful installation of the BOC group and confirms the integrity of the piperidine scaffold.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. Tetramethylsilane (TMS) may be used as an internal standard (0 ppm).

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate all signals to determine the relative proton ratios.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides three key diagnostic regions that collectively confirm the structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Interpretation |

| -C(CH₃ )₃ (BOC) | ~1.45 | Singlet (s) | 9H | This sharp, intense singlet is the hallmark of the BOC protecting group.[2] The nine protons are chemically equivalent and shielded, appearing in an uncongested region of the spectrum, making it an excellent diagnostic peak. |

| -NH₂ | ~1.5 (broad) | Singlet (br s) | 2H | The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[2] Its chemical shift is highly dependent on solvent and concentration. |

| Piperidine Ring | 1.30 - 4.00 | Multiplets (m) | 9H | The nine protons on the piperidine ring are chemically non-equivalent and exhibit complex splitting patterns due to spin-spin coupling.[2] Protons adjacent to the nitrogen atoms are deshielded and appear further downfield (3.0-4.0 ppm), while the others reside in the more shielded aliphatic region (1.3-2.0 ppm).[3] |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by confirming the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Interpretation |

| -C =O (Carbamate) | ~155 | The carbonyl carbon of the carbamate is significantly deshielded and appears at a characteristic downfield shift. This signal is definitive proof of the BOC group's presence.[4] |

| -C (CH₃)₃ (Quaternary) | ~79-80 | The quaternary carbon of the tert-butyl group is also highly characteristic, appearing in a distinct region of the aliphatic spectrum.[4] |

| -C(C H₃)₃ (Methyls) | ~28 | The three equivalent methyl carbons of the tert-butyl group give rise to a strong, sharp signal in the shielded aliphatic region.[4] |

| Piperidine Ring | 40 - 55 | The five distinct carbon atoms of the piperidine ring appear in the aliphatic region. The carbons directly bonded to nitrogen (C2, C6) are typically found further downfield than the others (C3, C4, C5). |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the key functional groups within the molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small drop of neat (liquid) or a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data Interpretation

The IR spectrum of this compound is distinguished by several strong absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Interpretation |

| 3485 - 3292 | N-H Stretch | Primary Amine (-NH₂) | Medium-Strong | This region typically shows two distinct bands for a primary amine, corresponding to the symmetric and asymmetric N-H stretching modes.[3] Their presence is clear evidence of the free amino group. |

| 2975 - 2862 | C-H Stretch | Alkyl (Piperidine, tert-Butyl) | Strong | These strong absorptions are characteristic of the sp³ C-H bonds throughout the aliphatic portions of the molecule.[3] |

| ~1692 | C=O Stretch | Carbamate (BOC group) | Strong, Sharp | This is one of the most prominent peaks in the spectrum.[3] The strong, sharp absorption is definitive for the carbonyl group within the tert-butoxycarbonyl protecting group. |

| 1250 - 1020 | C-N Stretch | Amine / Carbamate | Medium | This region of the spectrum contains vibrations corresponding to the C-N single bonds of both the piperidine ring and the carbamate linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and structural composition of this compound by analyzing its fragmentation pattern upon ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC separates the analyte from any volatile impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source, where it is typically ionized by Electron Ionization (EI) at 70 eV.

-

Analysis: The resulting positively charged ions (the molecular ion and its fragments) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Mass Spectrum Interpretation

The EI mass spectrum of this compound (Molecular Weight: 200.28 g/mol [5]) is characterized by fragmentation pathways typical of N-BOC protected amines. The molecular ion peak [M]⁺ at m/z 200 is often weak or absent due to the lability of the BOC group.

| m/z | Proposed Fragment | Relative Intensity | Interpretation |

| 57 | [C₄H₉]⁺ | Base Peak (100%) | The base peak corresponds to the highly stable tert-butyl cation.[5] Its formation via cleavage of the C-O bond is the most favorable fragmentation pathway and is a definitive indicator of the BOC group. |

| 56 | [C₄H₈]⁺ | High | This peak represents isobutylene, formed via rearrangement and loss from the molecular ion.[5] |

| 144 | [M - C₄H₈]⁺ | Medium | Loss of a neutral isobutylene molecule (56 Da) from the molecular ion. |

| 100 | [M - C₅H₈O₂]⁺ or [C₅H₁₂N₂]⁺ | Medium | This corresponds to the loss of both isobutylene and carbon dioxide from the BOC group, leaving the protonated 3-aminopiperidine core.[6] |

| 69 | [C₅H₉]⁺ | High | A common fragment in cyclic aliphatic systems.[5] |

Fragmentation Workflow

The primary fragmentation of the BOC group is a critical diagnostic tool. The following workflow illustrates the formation of the dominant tert-butyl cation.

Caption: Key fragmentation of this compound in EI-MS.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating analytical profile for this compound. The characteristic singlet at ~1.45 ppm in ¹H NMR, the strong C=O absorption near 1692 cm⁻¹ in the IR spectrum, and the dominant base peak at m/z 57 in the mass spectrum all serve as unambiguous identifiers for the critical tert-butoxycarbonyl protecting group. This suite of spectroscopic data, when properly acquired and interpreted, provides researchers with the highest level of confidence in the identity, purity, and structural integrity of this vital synthetic intermediate.

References

- 1. This compound | 144243-24-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Properties of 1-BOC-3-aminopiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chiral properties of 1-BOC-3-aminopiperidine, a critical chiral building block in modern pharmaceutical development. The importance of stereochemistry in drug design is underscored by the distinct pharmacological profiles often exhibited by different enantiomers. This document delves into the synthesis, resolution, and analysis of the enantiomers of this compound, offering both theoretical understanding and practical, field-proven methodologies. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide serves as an essential resource for researchers and professionals dedicated to the development of safe and efficacious stereochemically pure active pharmaceutical ingredients (APIs).

The Imperative of Chirality in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The two mirror-image forms of a chiral molecule, known as enantiomers, can interact differently with the chiral environment of the human body, such as enzymes and receptors. This differential interaction can lead to significant variations in therapeutic activity, potency, and toxicity.[1][2][3] The introduction of chiral centers into piperidine scaffolds, a prevalent core in many active pharmaceuticals, has been shown to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[1][2][4]

This compound possesses a stereocenter at the C3 position of the piperidine ring, making it a chiral molecule existing as (R)- and (S)-enantiomers. The tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom is crucial for controlling the reactivity of the piperidine ring during complex synthetic operations, allowing for regioselective reactions.[5] The ability to introduce a specific enantiomer of the 3-aminopiperidine moiety is highly advantageous in drug design, as it directly impacts the stereochemical integrity and, consequently, the efficacy and safety of the final API.[5] For instance, (R)-1-BOC-3-aminopiperidine is a key precursor for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.[6][7]

Figure 1: Differential interaction of enantiomers with a biological target.

Synthesis and Chiral Resolution

The production of enantiomerically pure this compound is a critical step in its application. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. Enzymatic methods, in particular, have gained prominence for their high stereoselectivity and environmentally benign reaction conditions.

Enzymatic Synthesis using ω-Transaminases:

A highly efficient and stereoselective method for producing both enantiomers of this compound involves the use of ω-transaminases (TAs).[6][7] This biocatalytic approach utilizes a prochiral precursor, 1-BOC-3-piperidone, and an amine donor to asymmetrically synthesize the desired chiral amine.[6][7] The choice of a specific (R)- or (S)-selective transaminase dictates the chirality of the final product.

Experimental Protocol: Asymmetric Synthesis using Immobilized ω-Transaminase [6][7]

-

Reaction Mixture Preparation: In a suitable vessel, suspend 1-BOC-3-piperidone (1 equivalent) in a buffer solution (e.g., 100 mM triethanolamine buffer, pH 7.5).

-

Cofactor and Amine Donor Addition: Add pyridoxal-5'-phosphate (PLP) (e.g., 1.4 mM) as a cofactor and an amine donor such as isopropylamine (e.g., 1.1 M).

-

Enzyme Addition: Introduce the immobilized ω-transaminase (e.g., ATA-025-IMB for the (R)-enantiomer). The immobilization of the enzyme facilitates its recovery and reuse.[6]

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50 °C) and monitor the reaction progress by HPLC or TLC.

-

Workup: Upon completion, remove the immobilized enzyme by filtration. Adjust the pH of the filtrate to 13 with a base (e.g., KOH) and extract the product with an organic solvent (e.g., CH2Cl2).

-

Purification: Dry the combined organic extracts (e.g., over Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Figure 2: Workflow for the asymmetric synthesis of this compound.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of this compound into its individual enantiomers. A common method is the formation of diastereomeric salts.

Protocol: Chiral Resolution via Diastereomeric Salt Formation [8]

-

Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol). Add a solution of a chiral resolving agent (e.g., (R)-mandelic acid, 0.5-1.0 equivalents) in the same solvent.

-

Crystallization: Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, enabling their separation by fractional crystallization.

-

Isolation: Isolate the less soluble diastereomeric salt by filtration.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base to liberate the free enantiomerically enriched amine.

-

Purification: Purify the product by extraction and subsequent chromatographic techniques if necessary.

Analytical Techniques for Chiral Purity Determination

The accurate determination of enantiomeric purity, typically expressed as enantiomeric excess (ee%), is paramount for quality control.[9] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and reliable technique for this purpose.

Chiral HPLC

Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is often necessary to enhance UV detection and improve chromatographic separation.[3][10]

Experimental Protocol: Chiral HPLC with Pre-column Derivatization [3][10]

-

Sample Preparation (Derivatization):

-

Dissolve a known amount of the this compound sample in an aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) followed by a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride (PTSC) at a controlled temperature (e.g., 0 °C).[3][10] This introduces a UV-active group.

-

After the reaction is complete, quench the reaction and extract the derivatized product.

-

Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase is essential. Polysaccharide-based columns (e.g., Chiralpak series) are commonly employed.[9]

-

Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier like diethylamine.[3]

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[3]

-

Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 230 nm or 254 nm for benzoyl derivatives).[3]

-

-

Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

-

ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

Figure 3: A typical workflow for chiral HPLC analysis.

Impurity Profiling

Beyond enantiomeric purity, a comprehensive analysis of this compound should also consider other potential impurities.[9] These can be broadly categorized as:

-

Process-Related Impurities: Unreacted starting materials, intermediates from the synthetic route, and by-products.[9]

-

Degradation Products: The most common degradation product is the de-BOC-protected 3-aminopiperidine, which can form under acidic conditions.[3]

-

Residual Solvents: Volatile organic compounds remaining from the manufacturing process. These are typically analyzed by Gas Chromatography-Headspace (GC-HS).[9]

Data Summary

The following table summarizes typical analytical parameters for high-purity (S)-1-BOC-3-aminopiperidine.

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity (Assay) | ≥98% | HPLC or GC |

| Chiral Purity (ee%) | ≥99% | Chiral HPLC |

| (R)-Enantiomer | ≤0.5% | Chiral HPLC |

| Residual Solvents | Varies by solvent (ICH limits) | GC-HS |

Conclusion

The chiral properties of this compound are of paramount importance in the synthesis of stereochemically defined pharmaceuticals. A thorough understanding of the methods for its asymmetric synthesis, chiral resolution, and, critically, the analytical techniques for determining enantiomeric purity is essential for any researcher or drug development professional working with this key building block. The protocols and insights provided in this guide are intended to equip scientists with the knowledge to ensure the quality, safety, and efficacy of the molecules they develop. The use of robust, validated analytical methods, such as chiral HPLC, is non-negotiable in guaranteeing the stereochemical integrity of the final active pharmaceutical ingredient.

References

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

-

SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. [Link]

-

ResearchGate. (2023). The influence of the introduction of chiral center in piperidine ring... [Link]

-

UNIPI. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

-

ResearchGate. (n.d.). The influence of the introduction of chiral center in piperidine ring... [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]

-

Semantic Scholar. (n.d.). Study on the synthesis and technology of( R)-3-aminopiperidine dihydrochloride. [Link]

-

ACS Publications. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. [Link]

-

Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). (R)-1-Boc-3-Aminopiperidine: A Versatile Chiral Building Block. [Link]

-

PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in 1-Boc-3-aminopiperidine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold and Protecting Group Strategy

The piperidine ring is a cornerstone in modern medicinal chemistry, serving as a fundamental scaffold for a multitude of therapeutic agents.[1][2][3] This six-membered nitrogen-containing heterocycle is a prevalent structural motif in many biologically active molecules due to its conformational flexibility and ability to engage in various intermolecular interactions.[1][4] Piperidine derivatives are integral to drugs targeting a wide array of conditions, including cancer, central nervous system disorders, and infectious diseases.[2][3][4]

In the synthesis of complex pharmaceutical molecules, the strategic use of protecting groups is paramount.[5] These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are modified.[6] An effective protecting group strategy allows for the precise and controlled construction of intricate molecular architectures, a critical aspect of drug discovery and development.[7] This guide focuses on the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the context of 1-Boc-3-aminopiperidine, a versatile building block in pharmaceutical synthesis.

This compound: A Versatile Chiral Building Block

This compound is a chiral piperidine derivative that has become an invaluable tool for medicinal chemists.[8][9] Its structure features a piperidine ring with a primary amino group at the 3-position and a Boc protecting group on the ring nitrogen. This unique arrangement makes it a key intermediate in the synthesis of numerous pharmaceuticals, particularly those for managing type 2 diabetes, such as Alogliptin and Linagliptin.[8][10][11][12][13] The Boc group is essential for the stability and controlled reactivity of this molecule during synthetic transformations.[8][11][12]

Core Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂[8][14] |

| Molecular Weight | 200.28 g/mol [8][9][14] |

| Appearance | Colorless to pale yellow liquid or solid[8][9] |

| CAS Number | 184637-48-7[14][15] |

A summary of the key physical and chemical properties of this compound.

The Core Directive: The Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed in organic synthesis to protect amines.[16][17] In this compound, the Boc group serves a dual purpose: it deactivates the secondary amine of the piperidine ring, preventing it from participating in nucleophilic reactions, and it allows for selective functionalization of the primary amino group at the 3-position.

Modulating Reactivity: A Tale of Two Amines

The piperidine ring in 3-aminopiperidine contains two nitrogen atoms: a secondary amine within the ring and a primary amine as a substituent. Without protection, both amines would be susceptible to reaction, leading to a mixture of products and complex purification challenges. The Boc group, by converting the ring nitrogen into a less reactive carbamate, effectively "turns off" its nucleophilicity.[16][18] This allows chemists to selectively perform reactions, such as acylation or alkylation, on the more nucleophilic primary amine at the 3-position.

Orthogonal Protection Strategies

The true power of the Boc group is realized in the context of orthogonal protection strategies.[5] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[5] The Boc group, being readily cleaved under acidic conditions, forms an orthogonal pair with protecting groups that are removed under different conditions, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group or the hydrogenolysis-labile Cbz (benzyloxycarbonyl) group.[7][16] This orthogonality is crucial in multi-step syntheses, such as solid-phase peptide synthesis, where precise control over the sequence of bond formation is essential.[5][6][7]

The Chemistry of Boc Protection and Deprotection

Mechanism of Boc Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[19][20] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[19][20] While the reaction can proceed without a base, bases like triethylamine or sodium hydroxide are often used to deprotonate the amine, enhancing its nucleophilicity.[16][19]

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[17][19] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[19] This carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[19][20]

Experimental Protocols: Field-Proven Methodologies

Protocol 1: Synthesis of this compound

The synthesis of this compound typically starts from commercially available 3-aminopiperidine.[8]

Materials:

-

3-Aminopiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)[21]

-

Sodium hydroxide (NaOH)[21]

-

Ethanol[21]

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-aminopiperidine in ethanol.[21]

-

Cool the solution to 10-15°C in an ice bath.[21]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in ethanol.[21]

-

Simultaneously, add an aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 11.8 and 12.2.[21]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound.

Protocol 2: Acylation of the 3-Amino Group

This protocol describes a general procedure for the acylation of the primary amine in this compound.

Materials:

-

This compound

-

Acyl chloride or anhydride (1.05 equivalents)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (CH₂Cl₂)

-